molecular formula C12H13ClN2O B2474284 (2-Phenoxypyridin-4-yl)methanamine hydrochloride CAS No. 1909309-76-7

(2-Phenoxypyridin-4-yl)methanamine hydrochloride

Cat. No.: B2474284
CAS No.: 1909309-76-7
M. Wt: 236.7
InChI Key: DFPKSHHLTWTWBL-UHFFFAOYSA-N
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Description

(2-Phenoxypyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is a hydrochloride salt form of (2-Phenoxypyridin-4-yl)methanamine, which is characterized by the presence of a phenoxy group attached to a pyridine ring, and an amine group attached to the methylene bridge. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of (2-Phenoxypyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is then purified through crystallization or other purification techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Phenoxypyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Phenoxypyridin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(2-Phenoxypyridin-4-yl)methanamine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2-phenoxypyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11;/h1-8H,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPKSHHLTWTWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-76-7
Record name (2-phenoxypyridin-4-yl)methanamine hydrochloride
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